Ametryn

概述

描述

准备方法

合成路线和反应条件: 阿灭草胺是通过一系列涉及三嗪衍生物的化学反应合成的。. 反应条件通常涉及受控温度和溶剂的使用,以促进反应。

工业生产方法: 阿灭草胺的工业生产涉及使用与实验室合成类似的反应途径进行大规模化学合成。 该工艺针对产量和纯度进行了优化,通常涉及连续流反应器和先进的纯化技术,以确保最终产品符合监管标准 .

反应类型:

常用试剂和条件:

氧化: 常用的氧化剂包括硝酸和过氧化氢.

还原: 可以使用硼氢化钠等还原剂.

取代: 胺和硫醇等亲核试剂通常用于取代反应.

主要生成物:

氧化: 阿灭草胺亚砜和阿灭草胺砜.

还原: 阿灭草胺的氨基衍生物.

取代: 各种取代的三嗪衍生物.

科学研究应用

Weed Control

Ametryn is widely used in agriculture for the control of weeds in crops such as sugarcane, maize, and various vegetable crops. It acts by inhibiting photosynthesis in target plants, making it effective against a range of annual grasses and some broadleaf weeds.

Table 1: Efficacy of this compound on Various Weeds

| Crop | Weed Species | Application Rate (kg a.i./ha) | Control Efficacy (%) |

|---|---|---|---|

| Sugarcane | Cynodon dactylon (Bermudagrass) | 1.5 | 90 |

| Maize | Amaranthus retroflexus (Pigweed) | 2.0 | 85 |

| Vegetables | Chenopodium album (Lamb's quarters) | 1.0 | 95 |

Soil Health and Microbial Activity

Research indicates that this compound's interaction with soil organic matter can influence microbial respiration and enzyme activity. Higher doses of this compound can suppress microbial activity, potentially leading to reduced soil fertility over time.

Table 2: Microbial Respiration Rates Under Different this compound Treatments

| Treatment | Microbial Respiration (Mg CO2-C/kg/day) |

|---|---|

| Control | 13 |

| This compound 0.5 kg/ha | 12 |

| This compound 2.5 kg/ha | 6 |

Residue Analysis in Crops

A study highlighted the accumulation of this compound residues in various crops, emphasizing its persistence in the environment. The maximum residue levels were observed in wheat and alfalfa, raising concerns about food safety.

Table 3: Residue Levels of this compound in Different Crops

| Crop | Residue Level (mg/kg) |

|---|---|

| Wheat | 0.15 |

| Maize | 0.10 |

| Alfalfa | 0.20 |

Environmental Risk Assessment

The Environmental Protection Agency has conducted risk assessments on this compound, concluding that its use poses minimal risk to human health when applied according to guidelines. However, concerns remain regarding its potential impact on non-target species and groundwater contamination.

Case Study: this compound in Sugarcane Production

In a field trial conducted in Louisiana, USA, this compound was applied to sugarcane fields to evaluate its effectiveness against weed competition and its impact on sugar yields.

- Findings : The application of this compound at a rate of 2 kg a.i./ha resulted in a significant increase in sugar yield compared to untreated plots.

- Yield Increase : Approximately 15% higher yield was recorded in treated plots.

Case Study: Impact on Soil Microbial Communities

A study conducted in Brazil examined the effects of this compound on soil microbial communities over a growing season.

- Results : this compound application reduced microbial diversity but increased specific populations capable of degrading the herbicide.

- : While this compound can negatively impact overall microbial diversity, certain microbes adapted to its presence, suggesting potential for bioremediation strategies.

作用机制

阿灭草胺通过抑制光合作用来发挥其除草作用。 它特异性地与植物光系统 II 复合体中的 D1 蛋白结合,阻断电子传递,阻止光能转化为化学能 . 这会导致活性氧物质的积累和随后的细胞损伤 .

类似化合物:

阿特拉津: 另一种三嗪类除草剂,作用机制相似,但溶解度和环境持久性不同.

西玛津: 与阿特拉津和阿灭草胺类似,用于控制阔叶杂草.

阿灭草胺的独特之处: 阿灭草胺在甘蔗和菠萝等作物上的特殊应用是独一无二的,它可以提供有效的除草效果,对作物的损害最小 . 它在水中的中等溶解度和在有机溶剂中更高的溶解度使其适用于各种农业实践 .

相似化合物的比较

Simazine: Similar to atrazine and ametryn, used for controlling broadleaf weeds.

Propazine: Another triazine herbicide with similar applications but different chemical properties.

Uniqueness of this compound: this compound is unique in its specific application to crops like sugarcane and pineapple, where it provides effective weed control with minimal crop damage . Its moderate solubility in water and higher solubility in organic solvents make it versatile for various agricultural practices .

生物活性

Ametryn, a triazine herbicide, is widely used in agriculture, particularly for controlling weeds in sugarcane and other crops. Understanding its biological activity is critical for assessing its safety and environmental impact. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

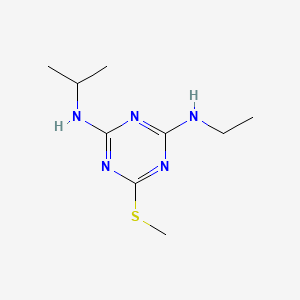

- Chemical Formula : C9H17N5S

- CAS Number : 277-86-1

- Molecular Weight : 217.33 g/mol

This compound acts by inhibiting photosynthesis in target plants through interference with the electron transport chain in photosystem II. This action leads to the disruption of chlorophyll synthesis and ultimately plant death.

Acute and Chronic Toxicity

This compound exhibits low acute toxicity in mammals, but chronic exposure has been associated with reduced growth and potential genotoxic effects. A study involving Wistar rats reported significant genotoxic activity as evidenced by increased micronuclei formation, suggesting oxidative stress as a possible mechanism of toxicity .

Table 1: Toxicity Data Summary

| Type of Study | Result |

|---|---|

| Acute Oral Toxicity | Slightly toxic (LD50 > 500 mg/kg) |

| Chronic Exposure Effects | Reduced growth observed |

| Genotoxicity | Positive in vivo micronuclei test |

Metabolism and Excretion

This compound is readily absorbed and widely distributed in rat tissues following oral administration. It undergoes metabolic transformation primarily through N-dealkylation and glutathione conjugation, with major metabolites excreted via urine (47-59% in males) and feces (29-39%) .

Case Study: Metabolism in Rats

In a study, rats were administered varying doses of this compound, revealing that metabolic pathways included oxidation of the n-isopropyl side chain and sulfate conjugation. The study indicated no significant differences in metabolism between sexes or dosing regimens .

Ecotoxicological Impact

This compound's ecological risk assessment indicates low acute toxicity to terrestrial species but potential chronic risks to certain mammals and aquatic organisms. Specifically, chronic risks have been noted for estuarine/marine invertebrates due to the herbicide's persistence in the environment .

Table 2: Ecotoxicological Risk Assessment

| Species Type | Acute Risk Level | Chronic Risk Level |

|---|---|---|

| Terrestrial Mammals | Low | Moderate |

| Aquatic Species | Low | Moderate for estuarine/marine invertebrates |

Biodegradation Studies

Research has shown that this compound can be biodegraded by specific microbial communities under anaerobic-aerobic conditions. A study demonstrated significant degradation rates when this compound was introduced into biofilm reactors, highlighting its potential for bioremediation applications .

化学反应分析

2.1. Oxidation by Chlorine

Ametryn undergoes rapid oxidation with aqueous chlorine (HClO/Cl₂). The reaction follows second-order kinetics, with rate constants dependent on pH:

-

Acidic/neutral conditions (pH 4–7): (neutral this compound) and (charged this compound) .

-

Alkaline conditions (pH 10): Slower reaction due to reduced HClO availability .

Addition of bromide (Br⁻) accelerates degradation via HOBr formation, while ammonia (NH₃) inhibits it by competing for Cl₂ .

2.2. Reaction with NO₃ Radicals

Particulate this compound reacts with NO₃ radicals under atmospheric conditions, forming atraton , This compound sulfoxide , and This compound sulfone . The reaction exhibits a reactive uptake coefficient () of and an effective rate constant of .

3.1. Biodegradation Pathways

Fungal and bacterial consortia degrade this compound via:

-

Hydrolysis: Replacement of the thiomethyl group with hydroxyl groups (e.g., 6-hydroxymethyl-AME) .

-

Dealkylation: Removal of alkyl side chains (e.g., deisopropyl-AME) .

-

Oxidation: Formation of 2-hydroxyatrazine and cyanuric acid .

| Metabolite/Conjugate | Chemical Formula | Reaction Type |

|---|---|---|

| 6-Hydroxymethyl-AME | C₉H₁₇N₅O | Hydrolysis |

| Deisopropyl-AME | C₆H₁₁N₅S | Dealkylation |

| Cys/Glu-conjugate | C₁₆H₂₇N₇O₅S | Conjugation |

3.2. Plant Detoxification

Plants metabolize this compound through Phase I (oxidation/hydrolysis) and Phase II (conjugation with glutathione or glucose) . Key metabolites include:

4.1. Soil Sorption

This compound adsorbs to soil organic matter (SOM), with higher persistence in soils with lower SOM content . For example:

| SOM Content (%) | Herbicide Persistence |

|---|---|

| 1.97 | High |

| 3.50 | Moderate |

4.2. Phototrophic vs. Heterotrophic Sensitivity

Phototrophic species (e.g., algae) are more sensitive to this compound than heterotrophs (e.g., bacteria), reflecting its mode of action targeting photosynthesis .

Key Findings and Implications

-

Regulatory Note: this compound does not share a common toxicity mechanism with chloro-s-triazines (e.g., atrazine) .

-

Environmental Risk: Chronic toxicity to estuarine/marine invertebrates and birds at high doses .

-

Remediation: Fungal strains like Metarhizium brunneum can degrade this compound to non-toxic byproducts .

属性

IUPAC Name |

4-N-ethyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5S/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVYBGPQFYCBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5S | |

| Record name | AMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023869 | |

| Record name | Ametryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. Melting point 190-192 °F (88-89 °C). Used as a herbicide., Colorless or white solid; [HSDB] | |

| Record name | AMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ametryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

337 °C at 98.6 kPa | |

| Record name | Ametryne | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 209 mg/L at 25 °C, Solubilities in organic solvents at 25 °C.[Table#3496] | |

| Record name | Ametryne | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.18 at 22 °C | |

| Record name | Ametryne | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000274 [mmHg], VP: 8.4X10-7 mm Hg at 20 °C, 2.74X10-6 mm Hg at 25 °C | |

| Record name | Ametryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ametryne | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mode of Herbicidal Action: Like other triazines, ametryn inhibits photosynthesis and other enzymatic processes. It is a selective systemic herbicide, absorbed by the leaves and roots, with translocation acropetally in the xylem, and accumulation in the apical meristems., ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/, Since chlorosis is the first sign of the effect of triazines on plants, interference with carbon dioxide assimilation and sugar formation can be expected. Studies showing that hill reaction is inhibited confirmed this. /Triazines/, Inhibition of photosynthesis by disruption of light reactions and blockade of electron transport is the mechanism of action of the 1,3,5-triazine herbicides. /1,3,5-Triazines, from table/ | |

| Record name | Ametryne | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Colorless crystals | |

CAS No. |

834-12-8 | |

| Record name | AMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ametryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ametryn [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ametryn | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ametryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ametryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SPQ95183Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ametryne | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

83.6 °C | |

| Record name | Ametryne | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。